![molecular formula C11H12ClN3O2S B2696920 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one CAS No. 2034224-66-1](/img/structure/B2696920.png)

1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

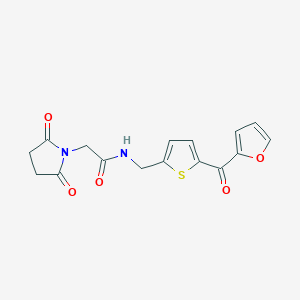

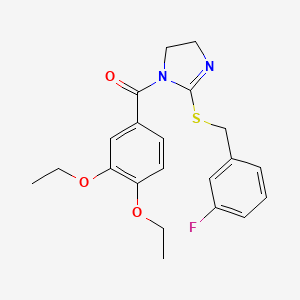

The compound “1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one” is a derivative of 4,5,6,7-tetrahydrothieno pyridine . This class of compounds is important in heterocyclic chemistry and has been synthesized and evaluated for various biological activities . The compound has a molecular formula of C11H12ClN3O2S and a molecular weight of 285.75.

Molecular Structure Analysis

The structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene . The specific molecular structure of “this compound” would require further analysis.Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydrothieno pyridine derivatives are diverse, depending on the substituents present in the molecule . The specific chemical reactions of “this compound” are not detailed in the available literature.Scientific Research Applications

Synthesis and Organic Chemistry Applications

- Imidazolidinones are used in various synthetic pathways to create novel heterocycles, demonstrating the versatility of these compounds in organic chemistry. For example, they have been involved in reactions leading to the formation of imidazo[1,2-a]pyridines and imidazo[3,2,1-ij][1,8]naphthyridines through DABCO-catalyzed tandem annulations, showcasing their utility in constructing complex molecular structures (Li et al., 2011).

Development of Fluorescent Probes

- Certain derivatives of imidazolidin-2-one have been used to develop efficient fluorescent probes for mercury ion detection. This application highlights the potential of these compounds in environmental monitoring and analytical chemistry (Shao et al., 2011).

Potential Biological Activities

- Selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones exhibit considerable in vitro cytotoxicity against cancer cell lines, indicating potential therapeutic applications. These compounds also demonstrate the ability to increase the level of intracellular reactive oxygen species (ROS), suggesting a mechanism of action for their cytotoxic effects (Novotortsev et al., 2021).

Future Directions

The future directions for research on “1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities of related compounds , it may be worthwhile to investigate its potential as a lead molecule for the development of future drugs.

Mechanism of Action

Target of Action

Similar compounds have been known to target platelet aggregation .

Mode of Action

It has been found that similar compounds inhibit the aggregation of platelets induced by various factors .

Biochemical Pathways

It can be inferred that the compound may affect the pathways related to platelet aggregation .

Pharmacokinetics

Similar compounds are known to be soluble in dmso, methanol, and water , which may impact their bioavailability.

Result of Action

Similar compounds have been found to result in a significant decrease of pulmonary metastasis .

properties

IUPAC Name |

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S/c12-9-5-7-6-14(3-1-8(7)18-9)11(17)15-4-2-13-10(15)16/h5H,1-4,6H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFIIMQRURIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2696841.png)

![N-(2,5-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2696842.png)

![3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2696846.png)

![4-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2696849.png)

![4-Chloro-5-imino-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine 5-oxide](/img/structure/B2696851.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2696854.png)